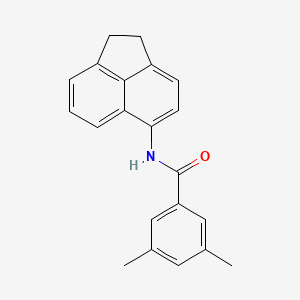
N-(3-methoxypropyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3-methoxypropyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as MNPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MNPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MNPT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, MNPT has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, making it a promising candidate for the treatment of neurological disorders. In pharmacology, MNPT has been studied for its potential use as a tool compound to study the function of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of MNPT is complex and involves multiple pathways. MNPT has been shown to interact with various proteins and enzymes, including monoamine oxidase, acetylcholinesterase, and histone deacetylases. MNPT has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. The exact mechanism of action of MNPT is still being investigated, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects
MNPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPT can inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. MNPT has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. In vivo studies have shown that MNPT can improve cognitive function and reduce anxiety-like behavior in animal models. MNPT has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPT has several advantages for lab experiments, including its high purity and stability. MNPT is also readily available and can be synthesized using a relatively simple synthesis method. However, MNPT has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should exercise caution when handling MNPT and use appropriate safety measures.
Direcciones Futuras
There are several future directions for research on MNPT. One direction is to further investigate its potential applications in medicinal chemistry, including its use as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, including its interaction with various proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MNPT and its potential toxicity. Finally, researchers could explore the potential of MNPT as a tool compound to study the function of various proteins and enzymes.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-22-12-2-7-16-15(23)18-10-8-17(9-11-18)13-3-5-14(6-4-13)19(20)21/h3-6H,2,7-12H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLGOPMDXTVZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4130356.png)
![diethyl 5-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130358.png)
![N-(2-furylmethyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4130373.png)
![N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine](/img/structure/B4130381.png)
![4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130427.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130429.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)
![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)
![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4130444.png)
![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)